
N-(4-Amino-2-methylphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Amino-2-methylphenyl)acetamide” is a compound with the CAS Number: 56891-59-9 . It has a molecular weight of 164.21 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(4-Amino-2-methylphenyl)acetamide” is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(4-Amino-2-methylphenyl)acetamide” has a density of 1.163g/cm3 . It has a boiling point of 259.9ºC at 760mmHg and a melting point of 141ºC .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
N-(4-Amino-2-methylphenyl)-3-methoxybenzamide, along with similar compounds, has been studied for its molecular structure and intermolecular interactions. For example, Karabulut et al. (2014) investigated a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations to understand how interactions like dimerization and crystal packing influence molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Antioxidant Potential
Amino-substituted benzamide derivatives, closely related to the compound , have been explored for their antioxidant capacity. Jovanović et al. (2020) studied the electrochemical oxidation of these compounds, revealing insights into their free radical scavenging activity, which is crucial for understanding antioxidant mechanisms (Jovanović et al., 2020).
Antiviral Activity
The antiviral potential of N-phenylbenzamide derivatives, which include structures similar to this compound, has been researched. Ji et al. (2013) synthesized a series of these derivatives and evaluated their anti-EV 71 activities, finding promising results at low micromolar concentrations (Ji et al., 2013).
Psycho- and Neurotropic Properties
Research by Podolsky et al. (2017) on compounds structurally similar to this compound, like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, indicated potential psychoactive properties. These substances were tested for various neurotropic effects, including sedative and anti-amnesic activities, suggesting possible applications in psychoactive drug development (Podolsky et al., 2017).
Polarizability and Refraction
The study of similar benzamide derivatives' molar refraction and polarizability, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, by Sawale et al. (2016), provided insights into their physical properties, which could be relevant for various pharmaceutical and chemical applications (Sawale et al., 2016).
Antibacterial and Antifungal Activities
N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally related to the compound , have shown potential in treating microbial diseases due to their inhibitory action against various bacteria and fungi (Desai et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVNZBCRRXCUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


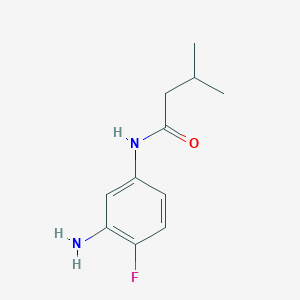
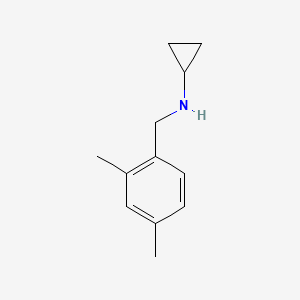
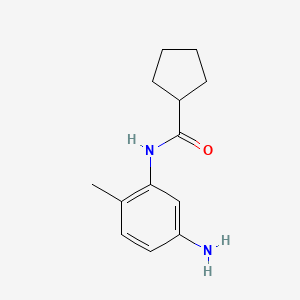
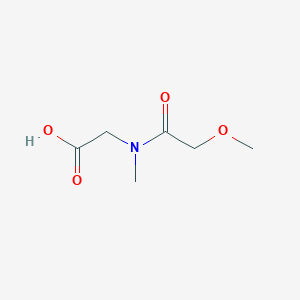
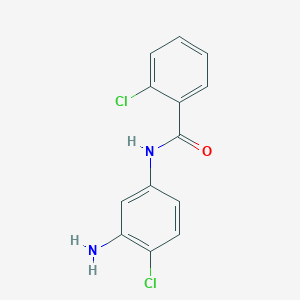

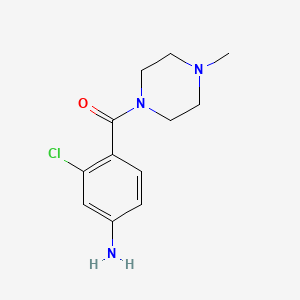

![Phenyl[(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B1319885.png)

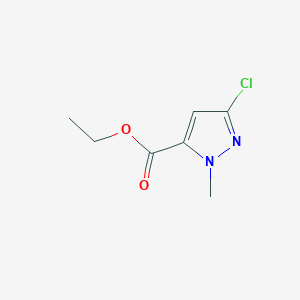
![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)